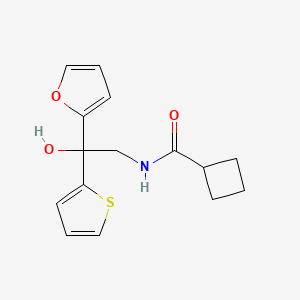
4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine core, a dihydrobenzofuran moiety, and a sulfonamide group, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Dihydrobenzofuran Moiety: The dihydrobenzofuran group can be introduced via a cyclization reaction involving a phenol derivative and an appropriate alkene or alkyne.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the dihydrobenzofuran-sulfonamide intermediate with the piperidine carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the dihydrobenzofuran moiety or the piperidine ring using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonamide group or the piperidine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonamide group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of sulfonamide-containing drugs.
Materials Science: The compound’s unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biochemical assays to investigate its interaction with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may act as a bioisostere for carboxylic acids, allowing the compound to inhibit enzyme activity or modulate receptor function. The piperidine ring and dihydrobenzofuran moiety may contribute to the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)-N-(2-hydroxyphenyl)piperidine-1-carboxamide
- 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide
- 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the methoxy group on the phenyl ring may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic profile.
特性
IUPAC Name |
4-[(2,3-dihydro-1-benzofuran-5-ylsulfonylamino)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-29-21-5-3-2-4-19(21)24-22(26)25-11-8-16(9-12-25)15-23-31(27,28)18-6-7-20-17(14-18)10-13-30-20/h2-7,14,16,23H,8-13,15H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWKTUGFXGTLLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide](/img/structure/B2399863.png)
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)
![6-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B2399865.png)
![ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2399870.png)





![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2399878.png)


![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2399883.png)
![N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2399884.png)
